

Recommended concentration of Tylosin lactate for preventing cell culture contamination

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Compound of Interest

Compound Name: Tylosin lactate

Cat. No.: B1682566

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Application Notes and Protocols for Tylosin Lactate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Tylosin lactate** as a highly effective agent for the prevention and elimination of Mycoplasma and other susceptible bacterial contaminants in mammalian cell cultures.

Introduction

Tylosin is a macrolide antibiotic derived from *Streptomyces fradiae*. It acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. Its primary application in cell culture is the control of Mycoplasma contamination, a common and often undetected issue that can significantly alter cell physiology and experimental outcomes.

Tylosin lactate is a water-soluble salt of tylosin, making it convenient for use in cell culture media.

Data Summary

The following tables summarize the recommended concentrations and reported efficacy of **Tylosin lactate**.

Table 1: Recommended Concentrations of Tylosin Lactate

Application	Recommended Concentration (µg/mL)	Notes
Routine Prevention	8 - 10	This concentration is recommended for the routine prevention of Mycoplasma contamination in cell cultures. It is generally well-tolerated by most cell lines. A commercially available sterile solution provides a final concentration of 8 µg/mL when diluted 1:1000.
Mycoplasma Elimination	250	Used in a combination therapy protocol for the elimination of existing Mycoplasma infections. This higher concentration is typically used for a defined treatment period. [1]

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin Against Mycoplasma Species

Mycoplasma Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
M. bovis	0.06 - 4	-	-
M. gallisepticum	-	4	8

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 3: Cytotoxicity of Tylosin

Cell Line	Concentration Range Tested (µg/mL)	Observed Effect
Vero	250	Not deleterious for cell growth during a 12-day treatment.[1]
Chinese Hamster Ovary (CHO)	100 - 1500	No evidence of chromosomal aberrations.[2]
Mouse Lymphoma L5178Y	10 - 1000	Weak cytotoxic effect observed.[2]
Murine Macrophages (RAW264.7)	10 - 20	Dose-dependent inhibition of nitric oxide and prostaglandin E2 generation.[3]

Experimental Protocols

Protocol 1: Preparation of Tylosin Lactate Stock Solution

- Materials:
 - **Tylosin lactate** powder
 - Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
 - Sterile 0.22 µm syringe filter
 - Sterile conical tubes
- Procedure:
 1. Weigh the desired amount of **Tylosin lactate** powder in a sterile tube.
 2. Add the appropriate volume of sterile water or PBS to achieve a stock solution concentration of 10 mg/mL.

3. Vortex until the powder is completely dissolved.
4. Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
6. Store the aliquots at -20°C .

Protocol 2: Routine Prevention of Mycoplasma Contamination

- Materials:
 - **Tylosin lactate** stock solution (10 mg/mL)
 - Complete cell culture medium
- Procedure:
 1. Thaw an aliquot of the **Tylosin lactate** stock solution.
 2. Dilute the stock solution into the complete cell culture medium to a final concentration of 8-10 $\mu\text{g/mL}$. For example, to achieve a final concentration of 10 $\mu\text{g/mL}$, add 1 μL of the 10 mg/mL stock solution to each mL of cell culture medium.
 3. Use this medium for all subsequent cell culture maintenance.

Protocol 3: Elimination of Mycoplasma Contamination

This protocol is based on a published method and involves a combination therapy.^[1]

- Materials:
 - **Tylosin lactate** stock solution (e.g., 25 mg/mL)
 - Minocycline stock solution (e.g., 0.5 mg/mL)

- Complete cell culture medium
- Procedure:
 1. Culture the contaminated cells in medium supplemented with **Tylosin lactate** at a final concentration of 250 µg/mL for 12 days. Change the medium with fresh **Tylosin lactate**-containing medium every 2-3 days.
 2. After the 12-day treatment with Tylosin, culture the cells in medium supplemented with Minocycline at a final concentration of 5 µg/mL for 10 days. Change the medium with fresh Minocycline-containing medium every 2-3 days.
 3. After the complete treatment, culture the cells in antibiotic-free medium for at least two weeks.
 4. Test for the presence of Mycoplasma using a reliable detection method (e.g., PCR-based assay).

Protocol 4: Determining the Optimal Non-Toxic Working Concentration (Kill Curve Assay)

This protocol helps to determine the highest concentration of **Tylosin lactate** that is not toxic to a specific cell line.

- Materials:
 - The mammalian cell line of interest
 - **Tylosin lactate** stock solution
 - Complete cell culture medium
 - 24-well or 96-well cell culture plates
 - Cell viability assay (e.g., Trypan Blue, MTT, or LDH assay)[[4](#)]
- Procedure:

1. Seed the cells in a 24-well or 96-well plate at a density that will allow for growth over the course of the experiment.
2. Allow the cells to adhere and resume proliferation (typically 24 hours).
3. Prepare a series of dilutions of **Tylosin lactate** in complete cell culture medium. A suggested range is 0, 5, 10, 25, 50, 100, 250, and 500 µg/mL.
4. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **Tylosin lactate**. Include a no-antibiotic control.
5. Incubate the cells for a period equivalent to 2-3 passages.
6. At the end of the incubation period, assess cell viability using a chosen method.
7. The optimal non-toxic working concentration is the highest concentration that does not significantly reduce cell viability compared to the no-antibiotic control.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Mycoplasma

This protocol is a modification of the broth microdilution method to determine the MIC of **Tylosin lactate** against a specific Mycoplasma isolate.

- Materials:
 - Mycoplasma isolate
 - Mycoplasma broth medium (e.g., SP4)
 - **Tylosin lactate** stock solution
 - Sterile 96-well plates
 - Phenol red indicator (often included in Mycoplasma broth)
- Procedure:

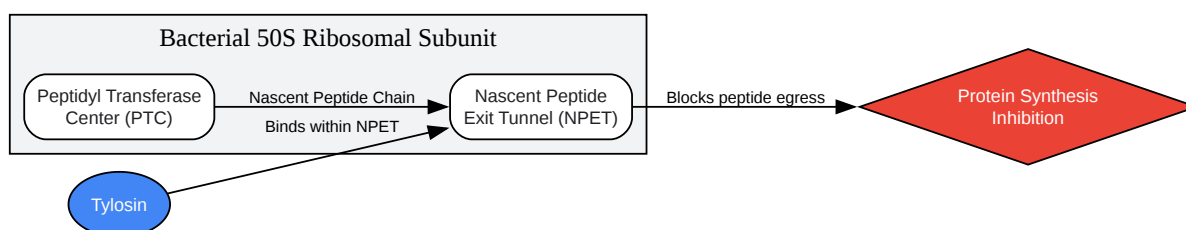
1. Prepare serial two-fold dilutions of **Tylosin lactate** in Mycoplasma broth in a 96-well plate. The concentration range should bracket the expected MIC.
2. Inoculate each well with a standardized suspension of the Mycoplasma isolate (typically 10^4 - 10^5 color changing units/mL).
3. Include a positive control (Mycoplasma with no antibiotic) and a negative control (broth only).
4. Seal the plate and incubate at 37°C.
5. Observe the plate daily for a color change of the phenol red indicator in the positive control well (from red to yellow), which indicates Mycoplasma growth and metabolism.
6. The MIC is the lowest concentration of **Tylosin lactate** that prevents the color change.

Stability of Tylosin Lactate

Tylosin is most stable in solution at a pH of approximately 9.0.[5] Its stability decreases at higher temperatures. In aqueous solution at a pH between 5.7 and 6.7, Tylosin tartrate is stable for at least one month at 22°C.[6] For cell culture applications, it is recommended to prepare fresh media with **Tylosin lactate** or to use media supplemented with the antibiotic within a few weeks when stored at 4°C. Stock solutions are best stored frozen at -20°C in single-use aliquots.

Visualizations

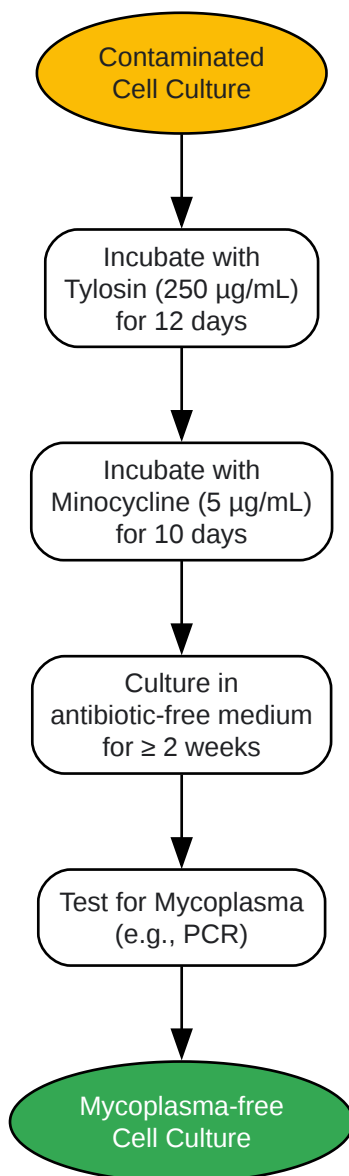
Mechanism of Action of Tylosin



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Caption: Tylosin inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit.

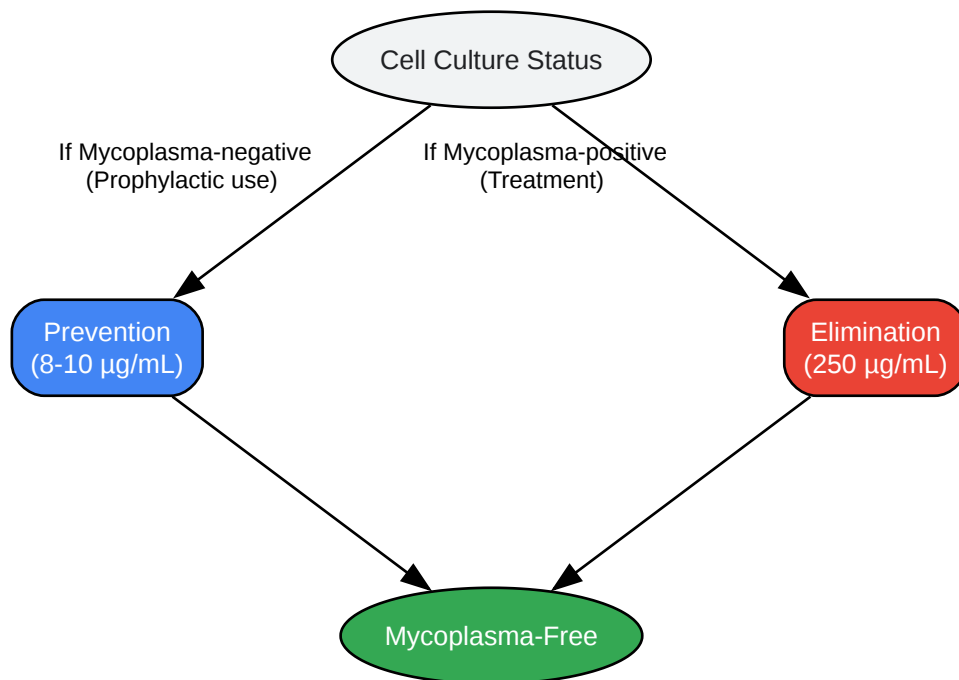
Experimental Workflow: Mycoplasma Elimination



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Caption: Workflow for the elimination of Mycoplasma contamination using a sequential treatment of Tylosin and Minocycline.

Logical Relationship: Prevention vs. Elimination



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Caption: Decision-making for the use of **Tylosin lactate** based on the Mycoplasma status of the cell culture.

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